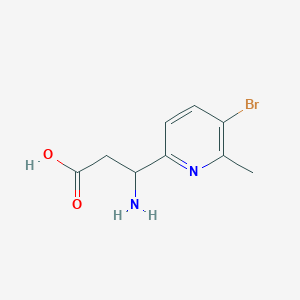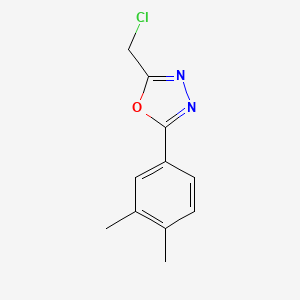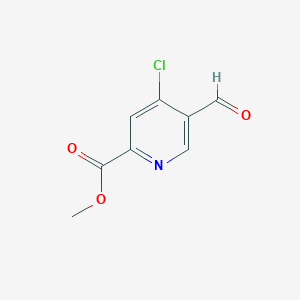
Methyl 4-chloro-5-formylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-5-formylpicolinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-formylpicolinate typically involves the chlorination of picolinic acid derivatives followed by formylation. One common method starts with 2-picolinic acid, which is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to produce Methyl 4-chloropicolinate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, temperature control, and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-chloro-5-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Methyl 4-chloro-5-carboxypicolinate.
Reduction: Methyl 4-chloro-5-hydroxymethylpicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-5-formylpicolinate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-5-formylpicolinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-5-formylpicolinate can be compared with other picolinic acid derivatives:
Methyl 4-chloropicolinate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 5-formylpicolinate: Lacks the chloro group, which affects its lipophilicity and reactivity.
Methyl 4-formylpicolinate: Lacks the chloro group, resulting in different chemical and biological properties.
The presence of both the chloro and formyl groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.
Eigenschaften
CAS-Nummer |
1260664-17-2 |
|---|---|
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
methyl 4-chloro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-2-6(9)5(4-11)3-10-7/h2-4H,1H3 |
InChI-Schlüssel |
ZAAVDYASXBGJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



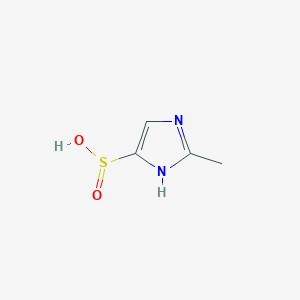
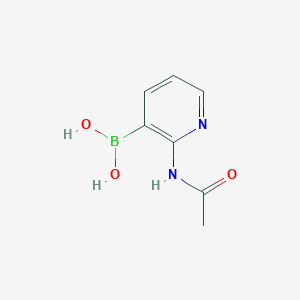
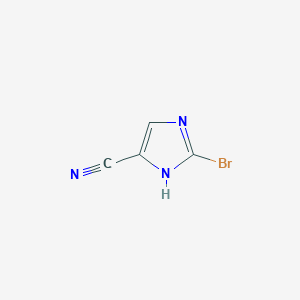
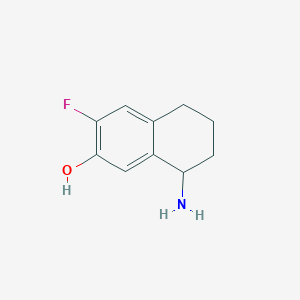
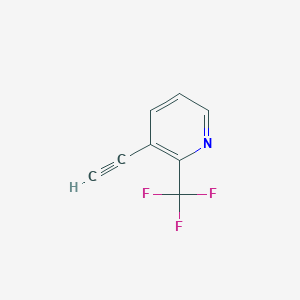
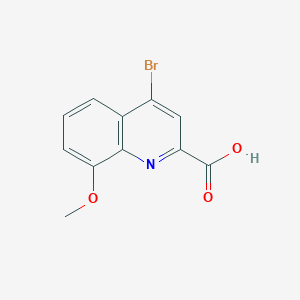
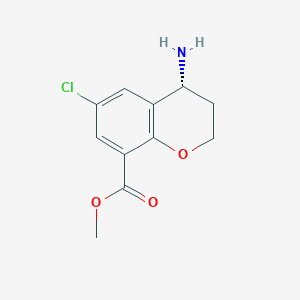
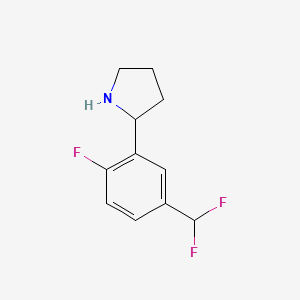

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

